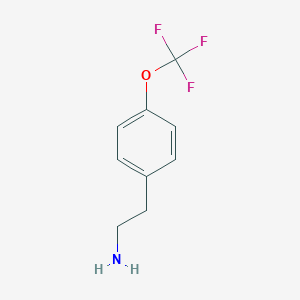
2-(4-(Trifluoromethoxy)phenyl)ethanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)ethanamine and related compounds involves complex chemical processes, as highlighted by Luo et al. (2008), who developed a novel synthetic route for a key intermediate of Silodosin, starting from 2-nitrochlorobenzene and proceeding through several steps including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis, showcasing the compound's elaborate synthesis process (Luo et al., 2008).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, like 1-phenyl-1,2-ethanediol, provide insight into the complex intermolecular interactions within crystals, as illustrated by Bikas et al. (2019), who characterized the compound via FT-IR, NMR, and X-ray diffraction methods, uncovering a network of hydrogen bond and C-H···π interactions (Bikas et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of 2-(4-(Trifluoromethoxy)phenyl)ethanamine derivatives can be complex. For instance, Huang et al. (2016) described the use of diazo-triflone as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis, transforming a variety of compounds into corresponding trifluoromethylthio compounds (Huang et al., 2016).
Physical Properties Analysis
The physical properties of compounds similar to 2-(4-(Trifluoromethoxy)phenyl)ethanamine, such as solubility and thermal stability, have been explored in various studies. For instance, Lu et al. (2022) synthesized (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine, a chiral intermediate, and analyzed its efficiency, yield, and physical properties, contributing valuable data to the understanding of the compound’s physical characteristics (Lu et al., 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 2-(4-(Trifluoromethoxy)phenyl)ethanamine and its derivatives are crucial for understanding their behavior in various conditions. Research by Koga et al. (2023) on the hydroamination of in situ-synthesized 1-(trifluoromethyl)-2-(phenylthio)ethyne to form trifluoromethyl enamines underlines the importance of understanding these chemical properties for potential applications (Koga et al., 2023).
Applications De Recherche Scientifique
Synthesis and Applications in Medicinal Chemistry :
- A novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, was developed, highlighting its significance as a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia (Luo, Chen, Zhang, & Huang, 2008).
Role in Synthesis of Triazole Compounds with Antioxidant Activities :
- The compound was used in synthesizing new triazoles with potential antioxidant activities, indicating its utility in creating compounds with potential therapeutic benefits (Sancak, Ünver, Ünlüer, Düğdü, & Kör, 2012).
Involvement in Psychoactive Compound Studies :
- The compound is structurally related to psychoactive substances like 4-substituted 2-(4-X-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine (25X-NBOH), indicating its relevance in studying new psychoactive substances (Lum, Brettell, Brophy, & Hibbert, 2020).
Chiral and Conformational Properties in Ligands :
- Research on similar compounds like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine explored their chiral and conformational properties, which can be pivotal in designing ligands for specific biochemical applications (Canary, Allen, Castagnetto, Chiu, Toscano, & Wang, 1998).
Synthesis of Chiral Intermediates in Painkillers :
- The synthesis of a chiral intermediate, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, demonstrates the compound's relevance in pharmaceutical synthesis, specifically in the production of selective tetrodotoxin-sensitive blockers (Lu, Wang, Xu, Zhang, Cheng, Du, Tang, Li, & Ou, 2022).
Antiamoebic Activity in Medicinal Chemistry :
- A series of chalcones bearing N-substituted ethanamine tails, synthesized from a structurally similar compound, showed promising antiamoebic activity, indicating the potential medicinal applications of these compounds (Zaidi, Mittal, Rajala, Avecilla, Husain, & Azam, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLGARPFXWIYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442741 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethoxy)phenyl)ethanamine | |
CAS RN |
170015-99-3 | |
| Record name | 4-(Trifluoromethoxy)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170015-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


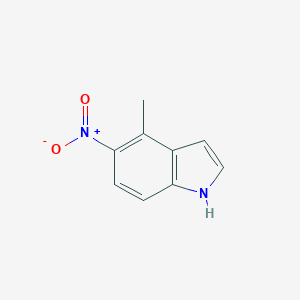
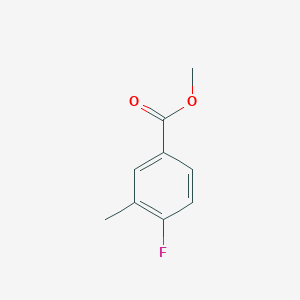
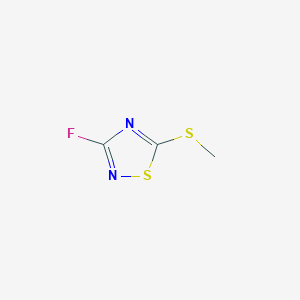
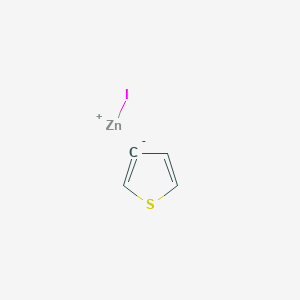
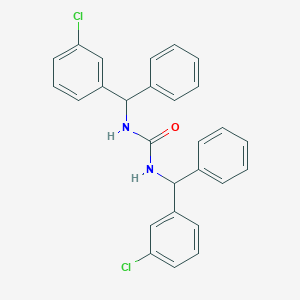
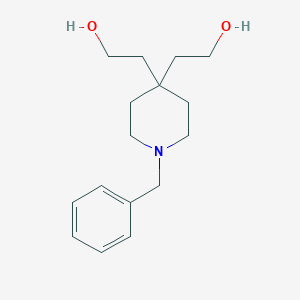
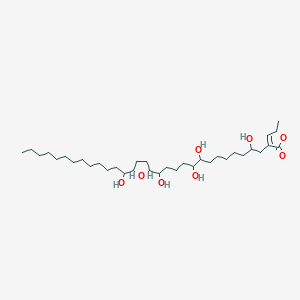

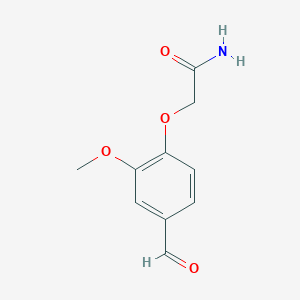
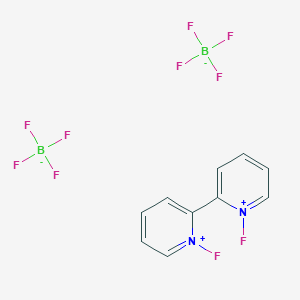
![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
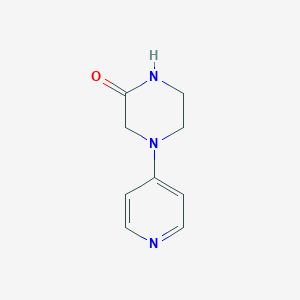
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)